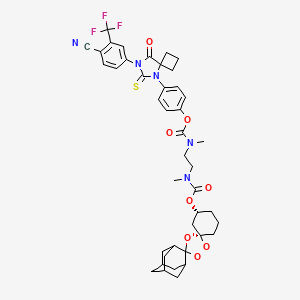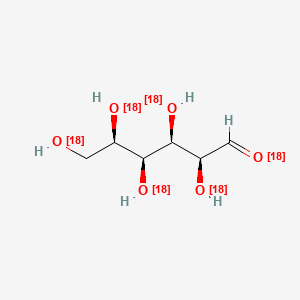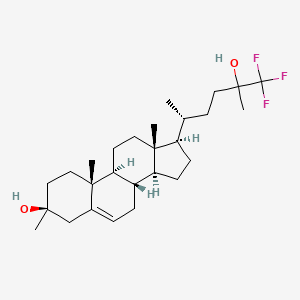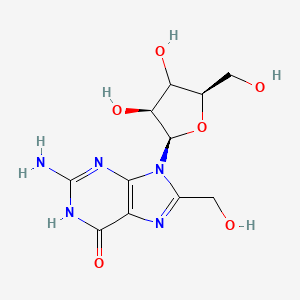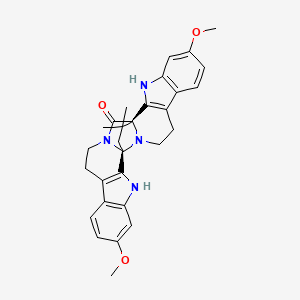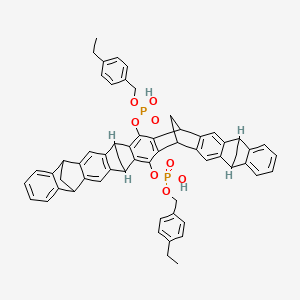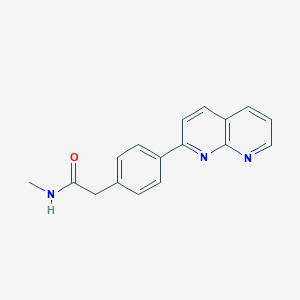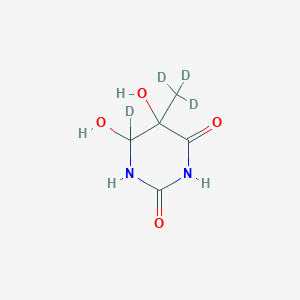
Thymine-alpha,alpha,alpha,6-D4 glycol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “A” is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and versatile applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of compound “A” typically involves several steps, starting with the selection of appropriate starting materials. Common synthetic routes include:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This method involves the reaction of an organometallic compound with a binary halide.
Industrial Production Methods
Industrial production of compound “A” often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
High-Pressure Reactions: Utilizing elevated pressures to drive the reaction to completion.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Compound “A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Compound “A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of compound “A” involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting pathways such as the ERK/Nrf2/ARE pathway.
Interacting with Receptors: Binding to cellular receptors to elicit a biological response.
属性
分子式 |
C5H8N2O4 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC 名称 |
6-deuterio-5,6-dihydroxy-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/i1D3,2D |
InChI 键 |
GUKSGXOLJNWRLZ-MZCSYVLQSA-N |
手性 SMILES |
[2H]C1(C(C(=O)NC(=O)N1)(C([2H])([2H])[2H])O)O |
规范 SMILES |
CC1(C(NC(=O)NC1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


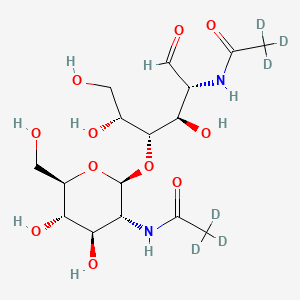
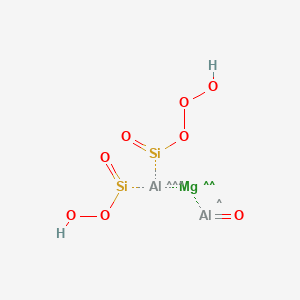
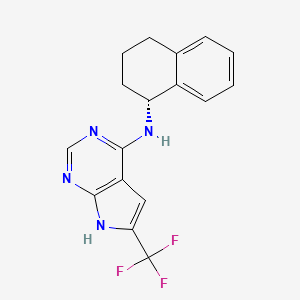
![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
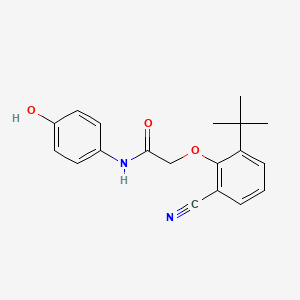
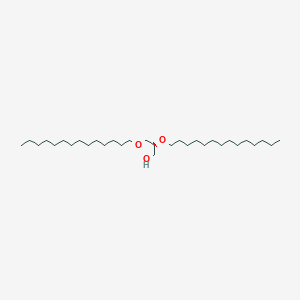
![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
